alpha-Campholenal

Vue d'ensemble

Description

Alpha-Campholenal: is an organic compound with the molecular formula C10H16O . It is a monoterpenoid aldehyde derived from camphene and is known for its distinctive aroma. This compound is used in various applications, including as an intermediate in the synthesis of other chemicals and as a fragrance component in the perfume industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Campholenal can be synthesized through the catalytic rearrangement of alpha-pinene oxide . This process involves feeding alpha-pinene oxide into a mixture containing catalysts and solvents with boiling points higher than that of this compound. The reaction conditions are carefully controlled to ensure the complete or partial conversion of alpha-pinene oxide into this compound. The product is then continuously removed from the reaction zone through techniques such as distillation .

Industrial Production Methods: The industrial production of this compound follows a similar process to the synthetic route mentioned above. The continuous process ensures a steady supply of this compound, which is essential for its use as an aroma chemical and as an intermediate in the production of other aroma chemicals and pharmaceuticals .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Campholenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form campholenic acid.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alpha-campholenol.

Substitution: Substitution reactions can occur at the aldehyde group, leading to the formation of various derivatives depending on the reagents used.

Major Products:

Oxidation: Campholenic acid

Reduction: Alpha-campholenol

Substitution: Various derivatives depending on the substituents introduced

Applications De Recherche Scientifique

Chemical Properties and Structure

Alpha-Campholenal has the molecular formula and a molecular weight of approximately 152.23 g/mol. Its bicyclic structure contributes to its unique aroma, characterized as fresh, woody, and camphoraceous. The compound can be synthesized through various methods, including the oxidation of alpha-pinene and the rearrangement of alpha-pinene oxide.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

- Synthesis Intermediate : It serves as an intermediate in synthesizing other chemicals, particularly those with sandalwood-like aromas. This application is crucial in the fragrance industry where specific scent profiles are desired.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 75 |

This antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

Case Study: RAW264.7 Macrophage Model

- Objective : Evaluate anti-inflammatory effects.

- Method : Cells treated with varying concentrations before LPS stimulation.

- Results : A dose-dependent reduction in nitric oxide production was observed, with an IC value of approximately 20 µM.

Pharmaceutical Applications

Ongoing research is exploring its potential therapeutic applications, particularly in developing new pharmaceuticals due to its biological activities.

Fragrance Industry

This compound is widely used in perfumes and scented products due to its appealing aroma profile. Its role as a flavoring agent further emphasizes its importance in the industry.

Metabolic Pathways

This compound is metabolized by lactic acid bacteria (LAB), which can degrade it into other metabolites. This degradation process highlights potential interactions within biological systems.

Table 2: Degradation Rates by Lactic Acid Bacteria

| LAB Strain | Degradation Rate (%) | Time (hours) |

|---|---|---|

| Lactococcus lactis | 90 | 6 |

| Lactobacillus paracasei | 70 | 24 |

These findings suggest that this compound may play a role in biotransformation processes within microbial communities.

Mécanisme D'action

The mechanism of action of alpha-campholenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of various biologically active compounds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Alpha-Campholenal can be compared with other similar compounds, such as:

- Alpha-Campholene Aldehyde

- 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, ®-

- Alpha-Campholene Alcohol

- Gamma-Campholene Aldehyde

Uniqueness: this compound is unique due to its specific structure and the distinct aroma it imparts. Its ability to serve as an intermediate in the synthesis of other aroma chemicals and pharmaceuticals further highlights its importance in various applications .

Activité Biologique

Alpha-Campholenal, a monoterpenoid with the chemical formula CHO, is a compound derived from various plant sources, particularly those in the Lauraceae family. This article explores its biological activities, including antimicrobial, anti-inflammatory, and metabolic effects, supported by case studies and research findings.

Chemical Structure and Properties

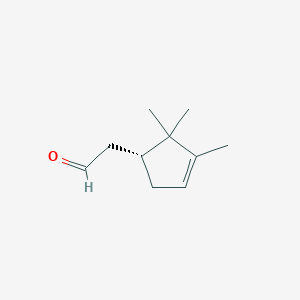

This compound is characterized by its unique bicyclic structure, which contributes to its distinctive biological properties. The compound is primarily known for its aroma and is used in perfumery and flavoring industries. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as a natural preservative.

- Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 75 |

The antimicrobial activity is attributed to the disruption of microbial cell membranes and interference with metabolic processes.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies indicate that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).

- Case Study: RAW264.7 Macrophage Model

- Objective: To evaluate the anti-inflammatory effects of this compound.

- Method: Cells were treated with varying concentrations of this compound before LPS stimulation.

- Results: A dose-dependent reduction in NO production was observed, with an IC value of approximately 20 µM.

3. Metabolic Effects

Recent studies have explored the metabolic degradation of this compound by lactic acid bacteria (LAB). These bacteria can degrade this compound into other metabolites, suggesting a role in biotransformation processes.

- Findings:

- Table 2: Degradation Rates by LAB

| LAB Strain | Degradation Rate (%) | Time (hours) |

|---|---|---|

| Lactococcus lactis | 90 | 6 |

| Lactobacillus paracasei | 70 | 24 |

Propriétés

IUPAC Name |

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGGWYLHSJRFY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C1(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044756 | |

| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; refreshing sweet-woody odour | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.918-0.924 | |

| Record name | 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4501-58-0 | |

| Record name | α-Campholenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Campholenaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (1R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CAMPHOLENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75LU5216DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the pharmacological network analysis performed in the study and how it relates to alpha-Campholenal?

A2: The study by [] utilizes a network pharmacology approach to identify potential targets of ML compounds for alcohol dependence. They identified several pathways and target proteins relevant to alcohol dependence, including dopamine receptors, serotonin receptors, and GABA receptors. While the study lists this compound as a known therapeutic agent, it doesn't directly link its mechanism of action to these specific targets. Future research could investigate if this compound interacts with these identified pathways to exert its therapeutic effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.